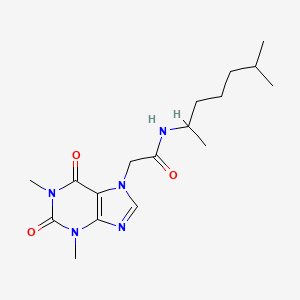

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-methylheptan-2-yl)acetamide

Description

The compound 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-methylheptan-2-yl)acetamide belongs to a class of purine-dione acetamide derivatives characterized by a xanthine core (1,3-dimethyl-2,6-dioxopurin-7-yl) linked to an acetamide group with variable substituents. The N-(6-methylheptan-2-yl) substituent in this compound introduces a branched alkyl chain, which may influence lipophilicity, metabolic stability, and target selectivity compared to aryl or heteroaryl substituents in related molecules.

Properties

Molecular Formula |

C17H27N5O3 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-methylheptan-2-yl)acetamide |

InChI |

InChI=1S/C17H27N5O3/c1-11(2)7-6-8-12(3)19-13(23)9-22-10-18-15-14(22)16(24)21(5)17(25)20(15)4/h10-12H,6-9H2,1-5H3,(H,19,23) |

InChI Key |

NBPKHVUYGRHCOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Biological Activity

The compound 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-methylheptan-2-yl)acetamide is a derivative of purine that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₈N₄O₄

- Molecular Weight : 294.306 g/mol

- CAS Number : 61444-23-3

- Physical State : White solid

- Solubility : Soluble in DMSO at 10 mg/mL

This compound is known to act as a selective antagonist for the Transient Receptor Potential Cation Channel A1 (TRPA1) . TRPA1 is implicated in various pain pathways, particularly in inflammatory and neuropathic pain conditions. The inhibition of TRPA1 can lead to a reduction in mechanical hypersensitivity and inflammatory responses.

Analgesic and Anti-inflammatory Effects

Research has demonstrated that derivatives of 1,3-dimethyl-2,6-dioxopurin exhibit significant analgesic and anti-inflammatory properties. Notably, studies indicate that certain derivatives can be up to 36 times more effective than acetylsalicylic acid (ASA) in analgesic activity .

Case Studies

- Study on Pain Models : In a series of behavioral models assessing analgesic effects, compounds derived from 1,3-dimethyl-2,6-dioxopurin were shown to significantly reduce pain responses compared to control groups. The strongest effects were noted in compounds with specific structural modifications that enhanced their interaction with pain receptors .

- Inflammation Assays : In vitro assays demonstrated that selected compounds could suppress the release of TNF-α in rat plasma, indicating a potential mechanism for their anti-inflammatory effects .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₄ |

| Molecular Weight | 294.306 g/mol |

| CAS Number | 61444-23-3 |

| Solubility | DMSO: soluble at 10 mg/mL |

| TRPA1 Antagonism | Yes |

| Analgesic Potency | Up to 36-fold more than ASA |

Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives of the parent compound. The findings suggest that modifications at specific positions on the purine ring significantly influence both analgesic and anti-inflammatory activities .

Comparison with Similar Compounds

TRPA1 Antagonists

HC-030031 (2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-isopropylphenyl)acetamide):

- Activity : Potent TRPA1 antagonist with IC50 values of 4–10 μM. Demonstrated efficacy in reducing airway inflammation in asthma models .

- Structure-Activity Relationship (SAR) : The 4-isopropylphenyl group enhances TRPA1 binding affinity, likely due to hydrophobic interactions. Replacing this aryl group with alkyl chains (e.g., 6-methylheptan-2-yl) may alter solubility and membrane permeability .

- CHEM-5861528 (2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide): Activity: Comparable TRPA1 inhibition (IC50 ~4–10 μM) to HC-030031, suggesting minor structural modifications (e.g., butan-2-yl vs.

MAO-B Inhibitors

- Compound 5 (2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide): Activity: Exhibited 28% MAO-B inhibition at tested concentrations, with low neurotoxicity and high neuroprotective effects in vitro. Comparison: The alkyl chain in 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-methylheptan-2-yl)acetamide lacks hydrogen-bond donors, which may reduce MAO-B affinity compared to Compound 3.

Wnt Inhibitors

- ETC-159 (2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide):

- Activity : Inhibits Wnt signaling, a pathway implicated in cancer. The pyridazinyl group contributes to π-π stacking interactions with target proteins .

- SAR : Bulky aromatic substituents (e.g., phenylpyridazine) enhance Wnt inhibition, whereas alkyl chains (e.g., 6-methylheptan-2-yl) may favor membrane diffusion over specific protein binding.

Physicochemical Properties

Research Findings and Implications

- TRPA1 Antagonists : Aryl-substituted analogs (e.g., HC-030031) show superior TRPA1 antagonism compared to alkyl derivatives, likely due to enhanced hydrophobic and aromatic interactions with the receptor’s binding pocket .

- MAO-B Selectivity: The presence of hydrogen-bond donors (e.g., in Compound 5) correlates with MAO-B inhibition, suggesting that alkyl-chain derivatives may require additional functional groups for enzyme targeting .

- Drug Design Considerations :

- Alkyl chains (e.g., 6-methylheptan-2-yl) improve lipophilicity and blood-brain barrier penetration but may reduce target specificity.

- Aromatic or heteroaromatic substituents enhance binding affinity to proteins like TRPA1 or Wnt pathway components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.